

Starting materials for 4-Methyl-beta-methyl-beta-nitrostyrene synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-beta-methyl-beta-nitrostyrene

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An In-depth Technical Guide to the Synthesis of 4-Methyl- β -methyl- β -nitrostyrene

This guide provides a comprehensive overview of the synthesis of 4-Methyl- β -methyl- β -nitrostyrene, a valuable chemical intermediate. The primary focus is on the Henry reaction, a classic and efficient method for its preparation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Core Synthesis Route: The Henry Reaction

The most common and established method for synthesizing β -nitrostyrenes, including 4-Methyl- β -methyl- β -nitrostyrene, is the Henry reaction, also known as the nitroaldol reaction.^[1] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde.^{[1][2]} In this specific synthesis, the key starting materials are p-tolualdehyde (4-methylbenzaldehyde) and nitroethane.

The reaction proceeds in two main stages:

- Nitroaldol Addition:** A base abstracts an acidic α -proton from nitroethane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde to form a β -nitro alkoxide intermediate. Protonation of this intermediate yields a β -nitro alcohol.

- Dehydration: The β -nitro alcohol intermediate is subsequently dehydrated, typically under the reaction conditions, to yield the final product, 4-Methyl- β -methyl- β -nitrostyrene, which is a conjugated nitroalkene.^[1]

Starting Materials and Reagents

The primary reactants and a common catalytic system for this synthesis are detailed below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role	CAS Number
p-Tolualdehyde	C ₈ H ₈ O	120.15	Aldehyde	104-87-0
Nitroethane	C ₂ H ₅ NO ₂	75.07	Nitroalkane	79-24-3
Ammonium Acetate	C ₂ H ₇ NO ₂	77.08	Catalyst	631-61-8
Acetic Acid	C ₂ H ₄ O ₂	60.05	Solvent/Catalyst	64-19-7

Experimental Protocol: Ammonium Acetate Catalysis

This protocol is a representative procedure for the synthesis of 4-Methyl- β -methyl- β -nitrostyrene based on the Henry condensation method using ammonium acetate as a catalyst.^[3]

Materials:

- p-Tolualdehyde
- Nitroethane
- Ammonium Acetate
- Glacial Acetic Acid

- Ice water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolualdehyde (1 equivalent) and glacial acetic acid.
- **Addition of Reagents:** To the stirred solution, add ammonium acetate (approximately 1.5-2.5 equivalents) and then nitroethane (approximately 1.5-2.0 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain this temperature for 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Product Precipitation:** After the reaction is complete, allow the mixture to cool slightly and then pour it into a beaker containing ice water. The crude product will precipitate as a yellow solid.
- **Isolation:** Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and salts.
- **Purification:** The crude 4-Methyl- β -methyl- β -nitrostyrene can be purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.
- **Drying:** Dry the purified crystals under vacuum to obtain the final product.

Quantitative Data

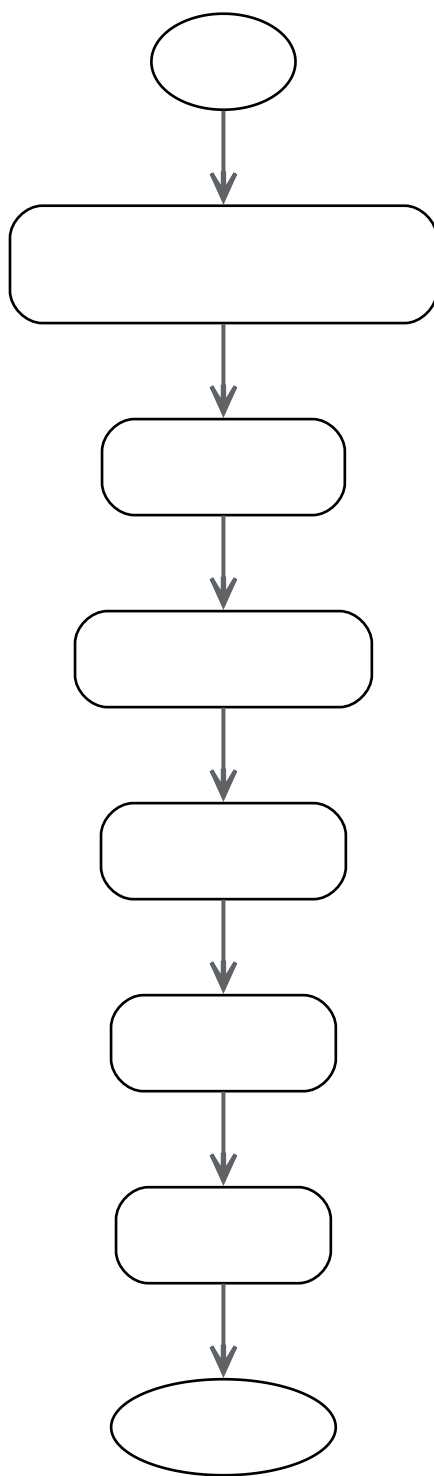
The following table summarizes the key physicochemical properties of the final product, 4-Methyl- β -methyl- β -nitrostyrene.

Property	Value	Reference(s)
Chemical Name	1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene	[4]
CAS Number	29816-55-5, 52287-56-6	[4][5]
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[4][5]
Molecular Weight	177.2 g/mol	[4][5]
Appearance	Yellow crystalline solid	[4]
Melting Point	51-55 °C	[4][6]
Boiling Point	135-139 °C @ 10 Torr	[4]
Expected Yield	70-85% (Typical for similar reactions)	

Mandatory Visualizations

The following diagrams illustrate the chemical pathway and the general laboratory workflow for the synthesis.

Caption: Mechanism of the Henry reaction for 4-Methyl-β-methyl-β-nitrostyrene synthesis.



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Caption: General experimental workflow for the synthesis of 4-Methyl- β -methyl- β -nitrostyrene.

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References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-(4-Methylphenyl)-2-nitropropene | 29816-55-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. scirp.org [scirp.org]
- To cite this document: BenchChem. [Starting materials for 4-Methyl-beta-methyl-beta-nitrostyrene synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298405#starting-materials-for-4-methyl-beta-methyl-beta-nitrostyrene-synthesis]

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